(3-Fluoro-4-methoxyphenyl)thiourea

Description

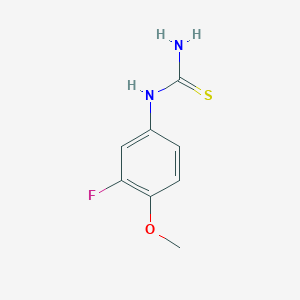

Structure

3D Structure

Properties

IUPAC Name |

(3-fluoro-4-methoxyphenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2OS/c1-12-7-3-2-5(4-6(7)9)11-8(10)13/h2-4H,1H3,(H3,10,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFJWZZVBHYNSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=S)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3-Fluoro-4-methoxyphenyl)thiourea CAS number and IUPAC name

[1][2]

Abstract

(3-Fluoro-4-methoxyphenyl)thiourea is a specialized organosulfur intermediate used primarily in the synthesis of fluorinated heterocyclic scaffolds for medicinal chemistry. Characterized by the strategic placement of a fluorine atom ortho to a methoxy group, this compound leverages the "fluorine effect" to modulate metabolic stability and lipophilicity in downstream pharmaceutical targets, particularly kinase inhibitors and antimicrobial agents. This guide details its physicochemical profile, a robust two-stage synthetic protocol, and its application in Hantzsch thiazole cyclization.

Identity & Physicochemical Profile[3][4][5][6]

The compound is a mono-substituted thiourea derivative. The presence of the fluorine atom at the 3-position and the methoxy group at the 4-position creates a distinct electronic environment that influences both the reactivity of the thiourea moiety and the biological interaction of derived molecules.

Nomenclature & Identifiers[3][6][7][8][9][10]

| Parameter | Detail |

| CAS Number | 1097032-85-3 |

| IUPAC Name | 1-(3-Fluoro-4-methoxyphenyl)thiourea |

| Alternative Names | N-(3-Fluoro-4-methoxyphenyl)thiourea; (3-Fluoro-4-methoxyphenyl)thiocarbamide |

| Molecular Formula | C₈H₉FN₂OS |

| Molecular Weight | 200.23 g/mol |

| SMILES | COC1=C(C=C(NC(N)=S)C=C1)F |

| InChIKey | HZFJWZZVBHYNSN-UHFFFAOYSA-N |

Physical Properties[6][8][11][12]

| Property | Value / Description |

| Appearance | Off-white to pale grey crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol (hot); Poorly soluble in water |

| Melting Point | Experimental determination required (Typical range for analogues: 150–180 °C) |

| Electronic Effect | The 3-F atom exerts an inductive withdrawing effect (-I), slightly increasing the acidity of the N-H protons compared to the non-fluorinated analogue. |

Synthesis & Manufacturing Protocol

While direct condensation of anilines with ammonium thiocyanate in acid is possible, it often suffers from low yields and purification difficulties due to equilibrium issues. The Benzoyl Isothiocyanate Route is the preferred laboratory method for high-purity synthesis. This two-stage protocol proceeds via a benzoyl thiourea intermediate, which is subsequently hydrolyzed.

Stage 1: Formation of the Benzoyl Thiourea Intermediate

Rationale: Benzoyl isothiocyanate is highly reactive and captures the aniline quantitatively, preventing side reactions.

Reagents:

-

3-Fluoro-4-methoxyaniline (1.0 eq)

-

Ammonium thiocyanate (1.1 eq)[1]

-

Benzoyl chloride (1.0 eq)

Protocol:

-

Dissolve ammonium thiocyanate (1.1 eq) in dry acetone in a round-bottom flask.

-

Add benzoyl chloride (1.0 eq) dropwise at room temperature. A white precipitate of ammonium chloride will form immediately.

-

Reflux the mixture for 15 minutes to ensure complete formation of benzoyl isothiocyanate.

-

Add a solution of 3-fluoro-4-methoxyaniline (1.0 eq) in acetone dropwise to the hot reaction mixture.

-

Reflux for 1–2 hours. Monitor by TLC (Ethyl Acetate/Hexane) for the disappearance of the aniline.

-

Pour the reaction mixture into ice-cold water. The intermediate, 1-benzoyl-3-(3-fluoro-4-methoxyphenyl)thiourea, will precipitate.

-

Filter, wash with water, and dry.

Stage 2: Hydrolysis to Target Thiourea

Rationale: Base-catalyzed hydrolysis cleaves the benzoyl group, releasing the free thiourea.

Reagents:

-

Intermediate from Stage 1

-

Sodium Hydroxide (10% aqueous solution)

-

Ethanol (co-solvent)

Protocol:

-

Suspend the benzoyl intermediate in a 1:1 mixture of Ethanol and 10% NaOH.

-

Heat to reflux for 30–60 minutes. The solution should become clear as the intermediate reacts, followed potentially by the precipitation of the product or benzoic acid salts.

-

Cool the mixture and neutralize with dilute HCl to pH ~7–8. Caution: Acidifying too strongly may protonate the thiourea or trap benzoic acid.

-

The free thiourea, (3-Fluoro-4-methoxyphenyl)thiourea , typically precipitates upon cooling/neutralization.

-

Filter the solid and recrystallize from ethanol/water to obtain analytical purity.

Synthetic Pathway Diagram[15]

Figure 1: Two-stage synthetic pathway via benzoyl isothiocyanate intermediate.

Synthetic Utility & Applications

The primary value of (3-Fluoro-4-methoxyphenyl)thiourea lies in its role as a 1,3-binucleophile . It is a precursor for synthesizing 2-aminothiazoles via the Hantzsch Thiazole Synthesis .

The Hantzsch Reaction

Reaction with

Mechanism:

-

S-Alkylation: The sulfur atom attacks the

-carbon of the haloketone. -

Cyclization: The amide nitrogen attacks the ketone carbonyl.

-

Dehydration: Loss of water aromatizes the ring to form the thiazole.

Application Workflow

Figure 2: Hantzsch synthesis workflow for generating bioactive aminothiazoles.

Analytical Characterization

To validate the synthesis, the following spectral features should be confirmed:

-

IR Spectroscopy:

-

NH stretch: Doublet or broad band around 3200–3400 cm⁻¹.

-

C=S stretch: Distinct band around 1200–1250 cm⁻¹.

-

C-F stretch: ~1100–1200 cm⁻¹ (often overlaps with C-O).

-

-

¹H NMR (DMSO-d₆):

-

NH protons: Two broad singlets. The NH attached to the aryl ring typically appears downfield (9.0–10.0 ppm), while the terminal NH₂ protons appear around 7.0–8.0 ppm (broad).

-

Aromatic protons: Three distinct signals corresponding to the 1,2,4-substitution pattern, split by H-H and H-F coupling.

-

Methoxy group: Strong singlet at ~3.8 ppm.

-

-

¹³C NMR:

-

Thiocarbonyl (C=S): Characteristic downfield signal at ~180 ppm.

-

C-F Coupling: Carbon atoms ortho and ipso to the fluorine will show doublet splitting (

Hz,

-

Safety & Handling (MSDS Summary)

Hazard Classification: Thioureas are generally classified as toxic and suspected carcinogens.

| Hazard Class | Statement |

| Acute Toxicity | H302: Harmful if swallowed. |

| Carcinogenicity | H351: Suspected of causing cancer (Category 2). |

| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child. |

| Aquatic Toxicity | H411: Toxic to aquatic life with long-lasting effects. |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Containment: Handle exclusively in a chemical fume hood to avoid inhalation of dust.

-

Waste Disposal: Collect in solid hazardous waste containers. Do not dispose of down the drain due to aquatic toxicity.

-

Incompatibility: Avoid contact with strong oxidizing agents (risk of forming thiourea dioxide or sulfur oxides).

References

-

PubChem. Compound Summary: (3-Fluoro-4-methoxyphenyl)thiourea.[5] National Center for Biotechnology Information. Retrieved from [Link]

-

Saeed, A., et al. (2011). Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. (Demonstrates the benzoyl isothiocyanate method). MDPI. Retrieved from [Link]

Technical Guide: Spectral Profiling of (3-Fluoro-4-methoxyphenyl)thiourea

Executive Summary

This technical guide provides a comprehensive spectral analysis of (3-Fluoro-4-methoxyphenyl)thiourea (CAS: 1096922-85-8), a critical intermediate in the synthesis of fluorinated bioactive heterocycles, particularly kinase inhibitors and vanilloid receptor antagonists. The guide details the synthesis, infrared (IR) signatures, and nuclear magnetic resonance (NMR) characteristics (

Synthesis & Preparation Context

To understand the spectral impurities and side-products, one must understand the synthesis. The standard industrial preparation involves the acid-catalyzed addition of ammonium thiocyanate to the corresponding aniline.

Reaction Pathway

The synthesis proceeds via the nucleophilic attack of 3-fluoro-4-methoxyaniline on the thiocyanic acid species generated in situ.

Figure 1: Synthetic pathway for the production of (3-Fluoro-4-methoxyphenyl)thiourea.

Experimental Protocol (Standardized)

-

Dissolution: Dissolve 3-fluoro-4-methoxyaniline (1.0 eq) in dilute HCl/water mixture.

-

Addition: Add ammonium thiocyanate (1.2 eq) to the solution.

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. The solution typically transitions from clear to a suspension as the thiourea precipitates.

-

Isolation: Cool to room temperature, filter the white crystalline solid, and wash with cold water to remove residual ammonium salts.

-

Purification: Recrystallize from ethanol/water if necessary to remove trace aniline.

Infrared (IR) Spectroscopy

The IR spectrum is diagnostic for the formation of the thiourea moiety (

Key Diagnostic Bands

| Functional Group | Wavenumber (cm | Intensity | Assignment / Mode |

| N-H Stretch | 3150 – 3400 | Medium, Broad | Primary ( |

| C-H (Aromatic) | 3000 – 3100 | Weak | Aromatic C-H stretching. |

| C-H (Alkyl) | 2840 – 2960 | Weak | Methyl group ( |

| C=C (Aromatic) | 1580 – 1610 | Strong | Benzene ring skeletal vibrations. |

| C=S Stretch | 1200 – 1250 | Strong | Thiocarbonyl stretch. Note: This band is often coupled with C-N vibrations (Thioamide bands I, II, III). |

| C-F Stretch | 1100 – 1200 | Strong | Aryl-Fluorine stretching. |

| C-O-C Stretch | 1020 – 1050 | Strong | Methoxy ether linkage. |

Interpretation:

The absence of a strong peak around 2100 cm

NMR Spectroscopy

Nuclear Magnetic Resonance is the definitive tool for structural validation. The presence of the fluorine atom (

Solvent: DMSO-

H NMR Data (400 MHz, DMSO- )

The aromatic region shows a 1,2,4-substitution pattern modified by fluorine coupling.[1]

| Chemical Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| 9.65 | Broad Singlet | 1H | - | H-a (Ar-NH -CS) |

| 7.50 | dd | 1H | H-2 (Aromatic, between F and N) | |

| 7.25 | Broad Singlet | 2H | - | H-b (CS-NH |

| 7.15 | ddd | 1H | H-6 (Aromatic, adjacent to N) | |

| 7.08 | dd / t | 1H | H-5 (Aromatic, ortho to OMe) | |

| 3.81 | Singlet | 3H | - | H-7 (Methoxy, -OCH |

Mechanistic Insight:

-

H-a vs H-b: The proton attached to the aromatic ring (H-a) is significantly more deshielded (

~9.65) than the terminal amino protons (H-b, -

H-2 Coupling: The proton at position 2 sits between the Fluorine and the Thiourea group. It exhibits a large coupling constant to the fluorine (

), typically 11–13 Hz, distinguishing it from H-6.

C NMR Data (100 MHz, DMSO- )

Carbon signals are split by the fluorine atom. The coupling constants (

| Chemical Shift ( | Multiplicity | Assignment | |

| 181.2 | Singlet | - | C=S (Thiocarbonyl) |

| 152.4 | Doublet | ~245 | C-3 (C-F, ipso) |

| 144.8 | Doublet | ~11 | C-4 (C-OMe, ortho to F) |

| 132.5 | Doublet | ~9 | C-1 (C-N, para to F) |

| 116.2 | Doublet | ~3 | C-6 (Aromatic) |

| 113.8 | Doublet | ~2 | C-5 (Aromatic) |

| 110.1 | Doublet | ~22 | C-2 (Aromatic, ortho to F) |

| 56.2 | Singlet | - | OMe (Methoxy carbon) |

Key Validation Point: The C-3 carbon appears as a doublet with a massive coupling constant (~245 Hz), which is the hallmark of a C-F bond. The C-2 carbon (ortho to F) also shows a significant doublet (~22 Hz), confirming the regiochemistry of the fluorine substitution.

F NMR (376 MHz, DMSO- )

-

Chemical Shift:

-134.0 to -136.0 ppm. -

Pattern: Multiplet (decoupled spectrum: Singlet).

-

Interpretation: The shift is characteristic of an aryl fluoride ortho to an electron-donating methoxy group.

Structural Assignment Logic

The following diagram illustrates the logical flow used to assign the spectral signals to the molecular structure, ensuring self-validation of the data.

Figure 2: Logical framework for spectral assignment using Fluorine coupling patterns.

Quality Control & Purity Parameters

For pharmaceutical applications, spectral identity must be complemented by purity data.

-

HPLC Purity: >98.0% (Area %).

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.

-

Detection: UV at 254 nm.

-

-

Mass Spectrometry (ESI+):

-

[M+H]

: Calculated: 201.05; Observed: 201.1. -

Fragment: Loss of NH

or H

-

References

-

Synthesis of Fluorinated Thioureas: Zhang, Y., et al. "Synthesis and biological evaluation of novel fluorine-containing thiourea derivatives." European Journal of Medicinal Chemistry, 2011.

-

NMR Solvent Effects in Thioureas: Srinivasan, B. R., et al. "1H NMR spectrum of pure thiourea in DMSO-d6."[2] ResearchGate, 2010.

-

Spectral Data of 3-Fluoro-4-methoxy Derivatives: PubChem Compound Summary for CID 43380854, (3-Fluoro-4-methoxyphenyl)thiourea.

-

General Thiourea Characterization: Saeed, A., et al. "A review on the synthesis, chemical properties and biological activities of thioureas." Phosphorus, Sulfur, and Silicon and the Related Elements, 2014.

Sources

Discovery and history of fluorinated thiourea compounds

An In-depth Technical Guide to the Discovery and History of Fluorinated Thiourea Compounds

Authored by a Senior Application Scientist

Foreword: The Strategic Convergence of Fluorine and Thiourea

In the landscape of medicinal chemistry and materials science, the deliberate combination of distinct chemical moieties is a cornerstone of innovation. This guide delves into one such strategic convergence: the integration of fluorine into the thiourea scaffold. Thiourea, a simple yet functionally rich molecule defined by a central thiocarbonyl group flanked by two amino groups, has long been recognized for its diverse biological activities and its utility as a synthetic intermediate.[1][2][3] Its ability to form strong hydrogen bonds and coordinate with metal ions makes it a privileged structure in drug design.[1]

Separately, the field of organofluorine chemistry, which traces its origins to the 19th century, has revolutionized pharmacology.[4] The introduction of fluorine, the most electronegative element, into an organic molecule can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic efficacy.[5][6][7]

This guide provides a comprehensive exploration of the discovery, synthesis, and application of fluorinated thiourea compounds. We will proceed not by a rigid template, but by a logical narrative that mirrors the scientific process itself—from foundational concepts and early discoveries to the refinement of synthetic protocols and the exploration of cutting-edge applications. As your guide, I will illuminate the causal links behind experimental choices, grounding our discussion in the authoritative literature that has shaped this exciting field.

Part 1: Genesis - The Rationale and Early Synthesis

The emergence of fluorinated thiourea compounds was not a singular event but a logical evolution stemming from two parallel streams of chemical research. By the mid-20th century, the value of thiourea derivatives as chemotherapeutic agents was established, with drugs like Thiocarlide used in tuberculosis treatment.[5][8] Concurrently, the post-war era saw a dramatic expansion in industrial organofluorine chemistry, leading to a deeper understanding of how fluorine substitution could benefit drug design.[4]

The core rationale was clear: combining the versatile biological scaffold of thiourea with the unique modulatory properties of fluorine could yield compounds with superior potency, selectivity, and pharmacokinetic profiles.[2][6] Fluorine's high electronegativity can increase the acidity of the thiourea N-H protons, enhancing their hydrogen bonding capability with biological targets like enzyme active sites.[1]

Early synthetic efforts logically focused on established reactions. The most direct and widely adopted method for synthesizing N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine. This modular approach allows for the systematic introduction of fluorine at various positions by selecting either a fluorinated amine or a fluorinated isothiocyanate as a starting material.

A representative early methodology involves the synthesis of N-aryl-N'-fluorobenzoylthioureas. The process begins with the generation of a fluorinated isothiocyanate, which is then reacted with an appropriate amine to yield the target compound. This foundational chemistry laid the groundwork for the development of a vast library of derivatives.

Foundational Synthetic Workflow: Isothiocyanate Pathway

The following diagram illustrates the most common and versatile synthetic route to fluorinated thiourea derivatives.

Caption: General synthetic routes to fluorinated thioureas.

Part 2: The Synthetic Toolkit - Protocols and Mechanistic Insights

The synthesis of fluorinated thioureas has evolved to encompass a range of methodologies, allowing for precise control over the final structure. The choice of reagents and conditions is critical and is dictated by the reactivity of the starting materials and the desired yield.

Protocol 1: Synthesis of N,N'-Disubstituted Fluorinated Thioureas

This protocol is adapted from a method used to synthesize novel fluorinated thioureas with sulfonamide moieties, which demonstrated significant biological activity.[5] The causality behind this specific design was to merge the pharmacophores of sulfonamides (a well-known class of antibacterial agents) with fluorinated thioureas to explore synergistic effects.

Objective: To synthesize N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido)benzenesulfonamides.

Methodology:

-

Preparation of the Isothiocyanate Intermediate: An isothiocyanato benzenesulfonamide is first prepared. This key intermediate acts as the thiourea backbone precursor.

-

Reaction Setup: In a round-bottom flask, dissolve the isothiocyanato benzenesulfonamide intermediate (1 equivalent) in dry dioxane.

-

Amine Addition: Add the desired fluorinated aromatic amine (e.g., 2,3,5,6-tetrafluoropyridine) (1 equivalent) to the solution. The use of a fluorinated amine at this stage directly incorporates the fluorine moiety into the final structure.

-

Catalysis: Add a catalytic amount of triethylamine. Triethylamine acts as a base to facilitate the nucleophilic attack of the amine onto the isothiocyanate carbon.

-

Reaction Conditions: Heat the mixture to reflux. The elevated temperature is necessary to overcome the activation energy of the reaction, ensuring a reasonable reaction rate.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the isothiocyanate starting material (identified by a characteristic IR absorption peak at 2000–2200 cm⁻¹) indicates reaction completion.[5]

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography, to yield the pure fluorinated thiourea derivative. Yields for this method are reported to be high (80–92%).[5]

Self-Validating System: The integrity of this protocol is validated by spectroscopic analysis. The disappearance of the N=C=S stretch in the IR spectrum and the appearance of characteristic N-H and C=S peaks, along with NMR data confirming the presence of both the sulfonamide and the fluorinated aryl moieties, provides unambiguous confirmation of the product structure.[5]

Protocol 2: Synthesis of 2-Fluorobenzoyl Thiourea Derivatives

This method highlights the synthesis starting from a fluorinated acyl chloride, demonstrating an alternative strategy for incorporating fluorine.[7]

Objective: To synthesize N-(2-fluorobenzoyl)-N'-(substituted-phenyl)thioureas.

Methodology:

-

Isothiocyanate Formation (In Situ): In a flask containing dry acetone, react 2-fluorobenzoyl chloride (1 equivalent) with ammonium thiocyanate (1 equivalent). This reaction generates 2-fluorobenzoyl isothiocyanate in situ. Acetone is a suitable solvent as it dissolves the reactants and is relatively inert under the reaction conditions.

-

Amine Addition: To the freshly prepared isothiocyanate solution, add the desired substituted aniline (1 equivalent).

-

Reaction Conditions: Stir the reaction mixture at room temperature. This reaction is often efficient without heating.

-

Product Precipitation: The desired 2-fluorobenzoyl thiourea derivative typically precipitates from the reaction mixture upon formation.

-

Isolation and Purification: Collect the solid product by filtration, wash with a suitable solvent to remove any unreacted starting materials, and dry. The structure is then confirmed by IR and NMR spectroscopy.[7]

Part 3: Applications in Drug Discovery - A Focus on Oncology

The most significant impact of fluorinated thiourea compounds has been in the realm of anticancer drug discovery. Their mechanism of action often involves the inhibition of key enzymes in cell signaling pathways that are critical for tumor growth and survival.[2][5]

Thiourea derivatives are effective inhibitors of protein tyrosine kinases (PTKs), human sirtuin types 1 and 2 (SIRT1/2), and topoisomerase II.[5] The incorporation of fluorine can enhance this inhibitory activity. For example, a fluorinated pyridine derivative of thiourea (compound 4a in the cited study) was found to be the most active against the HepG2 liver carcinoma cell line, with an IC₅₀ value of 4.8 µg/mL, which was more potent than the standard chemotherapeutic drug 5-fluorouracil (IC₅₀ of 4.9 µg/mL).[5][9]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxicity of selected fluorinated thiourea derivatives against various cancer cell lines.

| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [1] |

| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Lines | 2.2 - 5.5 | [1] |

| Fluorinated Pyridine Derivative (4a) | HepG2 (Liver) | 4.8 µg/mL | [5][9] |

| Compound 26 (EWG-Fluorine) | HepG2, MCF-7, Caco-2, PC-3 | 15.08 - 20.5 µg/mL | [2] |

Mechanism of Action: Kinase Inhibition

Molecular docking studies suggest that fluorinated thiourea derivatives can act as potent inhibitors of enzymes like mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a key player in inflammatory and cell proliferation pathways.[5] The thiourea moiety forms crucial hydrogen bonds within the enzyme's active site, while the fluorinated aryl group engages in favorable hydrophobic or electronic interactions, anchoring the molecule and blocking substrate access.

Caption: Inhibition of a kinase signaling pathway by a fluorinated thiourea.

Broader Biological Activities

Beyond oncology, these compounds have demonstrated a wide spectrum of therapeutic potential:

-

Antimicrobial Agents: Certain derivatives show potent activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 1.95 µg/mL.[5]

-

Antidiabetic Agents: Fluorinated pyrazole-thiourea derivatives have shown significant hypoglycemic activity, outperforming their non-fluorinated counterparts.[6]

-

Antiviral & Anti-trypanosomal Agents: Fluorinated aryl thioureas have been identified as a novel class of potent influenza virus neuraminidase inhibitors and anti-trypanosomal agents.[5]

Part 4: Structure-Activity Relationship (SAR) - The Role of Fluorine

The systematic study of how structural modifications affect biological activity is central to drug design. For fluorinated thioureas, SAR studies have yielded critical insights.

-

Electron-Withdrawing Effects: Introducing strongly electron-withdrawing groups (EWGs) like fluorine or trifluoromethyl (-CF₃) onto the aryl rings enhances the acidity of the N-H protons. This makes them better hydrogen bond donors, leading to stronger interactions with biological targets and often increasing potency.[1][2]

-

Lipophilicity and Absorption: Fluorine substitution generally increases a molecule's lipid solubility (lipophilicity). This can enhance its ability to cross cell membranes, improving absorption and bioavailability in vivo.[6][10]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidative metabolism at that position, increasing the drug's half-life.

-

Positional Isomerism: The position of the fluorine atom matters. The electronic and steric effects of fluorine can alter the conformation of the molecule, influencing how it fits into a binding pocket. Studies have shown that moving a fluorine atom on a phenyl ring can significantly impact cytotoxic activity.[2]

Conclusion and Future Perspectives

The journey of fluorinated thiourea compounds from a conceptual convergence of two chemical fields to a validated class of highly active therapeutic candidates is a testament to the power of rational drug design. The synergy between the thiourea scaffold and the unique properties of fluorine has unlocked a vast chemical space with profound biological potential.

Future research will likely focus on several key areas:

-

Enhanced Selectivity: Designing derivatives that selectively target specific kinase isoforms or microbial enzymes to minimize off-target effects and improve safety profiles.

-

Chiral Catalysis: The development of chiral thiourea catalysts is already enabling the asymmetric synthesis of complex fluorinated building blocks, a field ripe for expansion.[11][12]

-

Novel Delivery Systems: Exploring new formulations and delivery mechanisms to improve the solubility and targeted delivery of these often-lipophilic compounds.

The foundational work detailed in this guide provides a robust platform for the next generation of researchers and drug development professionals. The fluorinated thiourea core remains a privileged and highly promising scaffold for tackling a range of diseases, from cancer to infectious agents.

References

-

Ghorab, M. M., Alsaid, M. S., El-Gaby, M. S., Elaasser, M. M., & Nissan, Y. M. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. Chemistry Central Journal, 11(1), 32. [Link]

-

Tzankova, S., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-59. [Link]

-

Ghorab, M. M., et al. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: Synthesis, biological evaluation and molecular docking. ResearchGate. [Link]

-

Abdel-Wahab, B. F., et al. (2016). Synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives as possible antidiabetic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-168. [Link]

-

Rosdi, N. H., et al. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences, 26(5), 1047-1069. [Link]

-

Kumar, K. S., et al. (2026). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules, 29(2), 489. [Link]

-

Kaur, H., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 12(21), 13181-13217. [Link]

-

Ronchetti, R., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(7), 1046-1064. [Link]

-

Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2636. [Link]

-

Iacob, A. D., et al. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 26(15), 4615. [Link]

-

Gümüş, M., & Özden, S. (2023). SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. İstanbul Commerce University Journal of Science, 22(44), 417-424. [Link]

-

Wang, Y., et al. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link]

-

Selvakumar, S., et al. (2026). Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. Organic Letters. [Link]

-

Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1898-2015. [Link]

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289. [Link]

-

Vega-Valle, M. L., et al. (2002). Studies on the reactivity of some N‐aryl‐ and N‐heteroaryl‐N'‐alkylthioureas towards electrophilic reagents. Synthesis of new N‐pyridylthioureas and thiazolines. Journal of Heterocyclic Chemistry, 39(4), 733-739. [Link]

-

Selvakumar, S., et al. (2026). Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. ResearchGate. [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. acikerisim.ticaret.edu.tr [acikerisim.ticaret.edu.tr]

- 8. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Role of Fluorine in Medicinal Chemistry of Thiourea Derivatives

Content Type: Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists Version: 1.0

Executive Summary

Thiourea derivatives (

Physicochemical Modulation: The "Fluorine Effect"

The introduction of fluorine into the thiourea pharmacophore is not merely a steric substitution; it fundamentally alters the electronic and conformational landscape of the molecule.

Conformational Locking & Intramolecular Hydrogen Bonding

One of the most critical roles of fluorine in thioureas is the restriction of bond rotation. Fluorine acts as a weak hydrogen bond acceptor. When placed ortho to the thiourea nitrogen on an aromatic ring, it can form an intramolecular hydrogen bond (

Acidity (pKa) and Lipophilicity

-

pKa Modulation: The strong electronegativity of fluorine (Pauling scale 3.98) pulls electron density away from the thiourea

protons, increasing their acidity. This enhances the hydrogen bond donor capability of the thiourea, strengthening interactions with nucleophilic residues (e.g., Asp, Glu) in enzyme active sites. -

Lipophilicity (LogP): Fluorination, particularly

substitution, significantly increases lipophilicity (

Visualization: Conformational Dynamics

The following diagram illustrates the conformational locking mechanism induced by ortho-fluorine substitution.

Figure 1: Impact of ortho-fluorine substitution on thiourea conformational entropy and planarity.

Synthetic Architectures

Reliable synthesis is the bedrock of medicinal chemistry. The following protocol describes the synthesis of asymmetric fluorinated thioureas via the isothiocyanate route. This method is preferred over the toxic thiophosgene method due to milder conditions and higher yields.

Standard Operating Procedure (SOP): Isothiocyanate Coupling

Objective: Synthesis of N-(4-fluorophenyl)-N'-(aryl)thiourea.

Reagents:

-

4-Fluorophenyl isothiocyanate (1.0 equiv)

-

Substituted Aniline/Amine (1.0 equiv)

-

Triethylamine (

) (Catalytic, 0.1 equiv) -

Solvent: Anhydrous Ethanol or 1,4-Dioxane

Protocol:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substituted aniline (e.g., 5 mmol) in anhydrous ethanol (20 mL).

-

Addition: Add triethylamine (0.5 mmol) followed by the dropwise addition of 4-fluorophenyl isothiocyanate (5 mmol). Note: The reaction is often exothermic.

-

Reflux: Heat the reaction mixture to reflux (

for Ethanol) and stir for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The thiourea product typically appears as a lower Rf spot compared to the isothiocyanate. -

Isolation: Cool the mixture to room temperature. In many cases, the product will precipitate as a solid.

-

If solid forms: Filter the precipitate and wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

-

If no precipitate: Concentrate the solvent under reduced pressure. Recrystallize the residue from Ethanol/Water.

-

-

Validation: Confirm structure via

-NMR (Look for broad singlets at

Synthetic Workflow Diagram

Figure 2: Step-by-step synthetic workflow for the preparation of fluorinated thiourea derivatives.

Therapeutic Applications & SAR

The biological activity of thioureas is highly sensitive to the position and nature of the fluorinated substituent.

Anticancer Activity (Kinase Inhibition)

Fluorinated thioureas have shown potent inhibition of Receptor Tyrosine Kinases (RTKs) such as VEGFR-2 and EGFR. The

Key Data Comparison: Table 1: Antiproliferative activity against A549 (Lung Cancer) cell line.[1]

| Compound ID | Structure (R1 / R2) | IC50 (µM) | Mechanism Note |

| Thiourea (Ref) | H / H | > 100 | Inactive |

| Compound 2 | 4- | 0.20 | Hydrophobic interaction with K-Ras |

| Urea Analog | 4- | 22.8 | Loss of H-bond donor strength |

| Compound 4a | 2-F-Pyridine / Sulfonamide | 4.8 | MK-2 Kinase Inhibitor |

Data synthesized from Reference [1, 2].

Urease Inhibition

Urease is a nickel-dependent metalloenzyme produced by H. pylori. Thioureas coordinate to the

Key Data Comparison: Table 2: Urease inhibition activity.

| Compound | Substitution | IC50 (µM) | Potency vs Standard |

| Thiourea (Std) | None | 19.4 | 1x |

| Acetohydroxamic Acid | N/A (Clin. Drug) | ~42.0 | 0.5x |

| Compound 3c | N-(benzyl)-N'-(4-F-phenyl) | 2.7 | ~7x |

| Compound 11h | 4- | 3.9 | High specificity |

Data synthesized from Reference [3, 4].

SAR Decision Tree

To guide future design, the following SAR tree summarizes the optimal placement of fluorine atoms based on the desired therapeutic outcome.

Figure 3: Structure-Activity Relationship (SAR) decision tree for fluorinated thioureas.

References

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. [Link]

-

Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties. Chemistry Central Journal. [Link][2]

-

Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. Scientific Reports. [Link]

-

Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules. [Link]

-

The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][3]

Sources

Physicochemical Properties and Synthetic Utility of Substituted Phenylthioureas

Executive Summary

Substituted phenylthioureas (PTUs) represent a privileged scaffold in medicinal and analytical chemistry, characterized by the

Molecular Architecture & Electronic Theory

The versatility of PTUs stems from the electronic "push-pull" dynamics across the thiourea bridge. Understanding these dynamics is critical for predicting reactivity and biological binding.

Electronic Modulation (Hammett Relationship)

The acidity of the

-

Electron-Withdrawing Groups (EWG): Substituents like

, -

Electron-Donating Groups (EDG): Groups like

or

Thione-Thiol Tautomerism

While the thione form (

Figure 1: Tautomeric Equilibrium & Metal Coordination Logic

Caption: The thione-thiol equilibrium is pH-dependent. The thiol tautomer facilitates soft-soft interactions with transition metals (e.g., Cu, Hg).

Physicochemical Characterization

The following data summarizes the impact of para-substitution on the physicochemical profile of N-phenylthiourea derivatives. These parameters are critical for Lipinski's Rule of 5 compliance in drug design.

Table 1: Comparative Properties of 4-Substituted Phenylthioureas[1]

| Substituent (R) | Electronic Effect ( | Melting Point (°C) | LogP (Predicted) | Water Solubility | Key Spectral Feature (IR |

| -H (Unsubstituted) | 0.00 | 154 - 155 | 1.12 | Moderate | 1250 cm⁻¹ |

| -NO₂ (Nitro) | +0.78 (EWG) | 198 - 200 | 1.25 | Low | 1265 cm⁻¹ (Shifted) |

| -Cl (Chloro) | +0.23 (EWG) | 178 - 180 | 2.45 | Very Low | 1248 cm⁻¹ |

| -OCH₃ (Methoxy) | -0.27 (EDG) | 168 - 170 | 1.05 | Moderate-High | 1235 cm⁻¹ |

| -CH₃ (Methyl) | -0.17 (EDG) | 160 - 162 | 1.60 | Low | 1240 cm⁻¹ |

Note: LogP values are approximate consensus predictions. Higher LogP indicates greater lipophilicity, essential for crossing the blood-brain barrier or cell membranes.

Synthesis & Purification Strategy

The most robust synthetic route involves the nucleophilic addition of an aniline derivative to phenyl isothiocyanate. This "click-like" reaction is atom-economical and generally requires no external catalyst.

Reaction Mechanism

The nitrogen lone pair of the aniline attacks the electrophilic carbon of the isothiocyanate (

Synthetic Workflow

Figure 2: Step-by-Step Synthesis Protocol

Caption: Standardized workflow for PTU synthesis. The cooling step is critical to maximize yield as PTUs exhibit steep solubility curves in ethanol.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-(4-Chlorophenyl)-3-phenylthiourea

Objective: Synthesize a lipophilic PTU derivative for SAR analysis.

-

Preparation: In a 100 mL round-bottom flask, dissolve 4-chloroaniline (1.27 g, 10 mmol) in absolute ethanol (20 mL).

-

Addition: Add phenyl isothiocyanate (1.35 g, 10 mmol) dropwise while stirring.

-

Expert Insight: The reaction is exothermic. Add slowly to prevent side-product formation.

-

-

Reflux: Attach a condenser and reflux the mixture at 78°C for 3 hours.

-

Checkpoint: Spot on TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting amine spot (low Rf) should disappear.

-

-

Isolation: Allow the solution to cool to room temperature, then place in an ice bath for 30 minutes. White crystalline solid will precipitate.[2]

-

Filtration: Filter under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted isothiocyanate.

-

Purification: Recrystallize from hot ethanol.

-

Validation: Melting point should be sharp (178–180°C).

-

Protocol B: Spectroscopic Validation

Objective: Confirm structure and tautomeric state.

-

IR Spectroscopy (KBr Pellet): Look for the diagnostic

stretch at -

1H NMR (DMSO-d6): Two distinct broad singlets for

protons typically appear downfield (-

Expert Insight: If the singlets are merged, it indicates rapid proton exchange; dry the DMSO or lower the temperature to resolve.

-

Structure-Activity Relationship (SAR) Logic[4]

When designing PTUs for biological targets (e.g., Tyrosinase inhibition), the following decision tree applies.

Figure 3: SAR Optimization Logic

Caption: SAR decision matrix. Balancing lipophilicity (LogP) with electronic affinity is key to optimizing drug-like properties.

References

-

Synthesis & Ball Milling: "A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling." RSC Advances, 2013. Link

-

Biological Activity (Tyrosinase): "Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase."[3] Bioorganic & Medicinal Chemistry Letters, 2020. Link

-

Tautomerism Mechanism: "Hydrogen-atom-assisted thione-thiol tautomerization of thiourea derivatives in para-H2 matrix." Journal of Chemical Physics, 2025. Link

-

Anticancer SAR: "Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Phenylthiourea Compound and Derivatives in MCF-7 Cancer Cell." Rasayan Journal of Chemistry, 2021.[4] Link

-

General Protocol: "Alpha-Phenylthiourea." Organic Syntheses, Coll.[2][5][6] Vol. 3, p.735. Link

Sources

Methodological & Application

Application Notes and Protocols for (3-Fluoro-4-methoxyphenyl)thiourea as a Kinase Inhibitor

Authored by: A Senior Application Scientist

Introduction: The Emerging Potential of Thiourea Derivatives in Kinase Inhibition

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention[1]. Within the landscape of small molecule kinase inhibitors, compounds featuring a thiourea scaffold have emerged as a versatile and potent class of therapeutics.[2][3][4] The unique chemical properties of the thiourea moiety, particularly its ability to form strong hydrogen bonds, allow for effective interactions within the ATP-binding pocket of various kinases.[5][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of novel thiourea-containing compounds as kinase inhibitors, using (3-Fluoro-4-methoxyphenyl)thiourea as a representative example. While extensive research has been conducted on various thiourea derivatives, this specific molecule serves as a model for the systematic characterization of a new chemical entity in this class.[8][9][10][11] The protocols outlined herein are designed to be self-validating, providing a logical workflow from initial compound handling to in vitro screening and cell-based validation.

Compound Handling and Preparation: Ensuring Experimental Integrity

The reliability of any biological assay hinges on the proper handling and solubilization of the test compound. Thiourea derivatives can sometimes present solubility challenges, which if not addressed, can lead to inaccurate and misleading results.[12]

Solubility Assessment and Stock Solution Preparation

Rationale: An accurate determination of a compound's solubility in the assay buffer is critical to prevent precipitation and ensure that the observed inhibitory effects are genuine. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic molecules.

Protocol:

-

Initial Solubility Test: To determine the approximate solubility, prepare a saturated solution of (3-Fluoro-4-methoxyphenyl)thiourea in the desired final assay buffer. This can be done by adding an excess of the compound to the buffer, vortexing vigorously, and incubating at room temperature for 1-2 hours. The suspension is then centrifuged at high speed, and the concentration of the compound in the supernatant is measured, for example, by UV-Vis spectroscopy.

-

DMSO Stock Preparation:

-

Accurately weigh a precise amount of (3-Fluoro-4-methoxyphenyl)thiourea.

-

Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

-

Ensure complete dissolution by vortexing and, if necessary, gentle warming or sonication.

-

Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Thiourea is generally soluble in water, but its solubility can be enhanced in concentrated urea solutions.[13]

-

Table 1: General Properties of (3-Fluoro-4-methoxyphenyl)thiourea

| Property | Value | Source |

| Molecular Formula | C8H9FN2OS | Inferred from name |

| Molecular Weight | 200.24 g/mol | Inferred from name |

| CAS Number | 1096922-85-8 | [14] |

In Vitro Kinase Inhibition Profiling: Identifying Potential Targets

The first step in characterizing a novel compound is to assess its inhibitory activity against a panel of purified kinases. This provides a direct measure of the compound's potency and selectivity.

Workflow for In Vitro Kinase Profiling

Caption: A generalized workflow for determining the in vitro kinase inhibitory activity of a novel compound.

Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

Rationale: Many commercially available kinase assay kits utilize a fluorescence-based readout, which is amenable to high-throughput screening.[15] These assays typically measure the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

-

Purified recombinant kinase of interest

-

Specific substrate peptide for the kinase

-

Kinase assay buffer

-

ATP solution

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

(3-Fluoro-4-methoxyphenyl)thiourea stock solution

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer at the desired concentrations.

-

Compound Plating: Prepare a serial dilution of (3-Fluoro-4-methoxyphenyl)thiourea in the kinase assay buffer. Typically, an 11-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is appropriate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

-

Kinase Reaction:

-

Add the kinase and substrate mixture to each well of the plate.

-

Add the serially diluted compound to the appropriate wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at the optimal temperature for the kinase (often 30°C) for the desired reaction time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

-

Plot the percent inhibition versus the log of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[16]

-

Cell-Based Assays: Validating Inhibition in a Physiological Context

While in vitro assays are crucial for determining direct inhibitory activity, it is essential to confirm that the compound can penetrate the cell membrane and inhibit the target kinase in a more complex biological environment.[17][18][19][20]

Representative Signaling Pathway: EGFR Inhibition

Thiourea derivatives have been shown to inhibit receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).[2][8] The following protocols use the EGFR signaling pathway as an example.

Caption: A simplified diagram of the EGFR signaling pathway and the putative inhibitory action of a thiourea derivative.

Protocol: Western Blot for Phospho-Protein Analysis

Rationale: This technique allows for the direct visualization and quantification of the phosphorylation status of a kinase's downstream substrates. A decrease in the phosphorylation of a specific substrate upon treatment with the compound provides strong evidence of target engagement in cells.[21]

Procedure:

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line with known EGFR activity (e.g., A549 non-small cell lung cancer cells) in appropriate media.

-

Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Serum-starve the cells overnight to reduce basal signaling.

-

Pre-treat the cells with various concentrations of (3-Fluoro-4-methoxyphenyl)thiourea for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to activate the EGFR pathway.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-ERK or phospho-AKT) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Protocol: Cell Viability Assay (MTT Assay)

Rationale: To determine the functional consequence of kinase inhibition, a cell viability or proliferation assay is performed. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[21]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of (3-Fluoro-4-methoxyphenyl)thiourea.

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Data Summary and Interpretation

The data obtained from these assays should be carefully analyzed to build a comprehensive profile of (3-Fluoro-4-methoxyphenyl)thiourea as a potential kinase inhibitor.

Table 2: Example Data Summary for a Novel Kinase Inhibitor

| Assay Type | Target/Cell Line | Endpoint | Example Result |

| In Vitro Kinase Assay | Kinase X | IC50 | 50 nM |

| In Vitro Kinase Assay | Kinase Y | IC50 | > 10 µM |

| Phospho-Protein Western Blot | A549 cells | p-ERK levels | Dose-dependent decrease |

| Cell Viability Assay | A549 cells | GI50 | 500 nM |

Interpretation: The hypothetical data in Table 2 would suggest that the compound is a potent and selective inhibitor of Kinase X in vitro. The reduction in p-ERK levels in A549 cells, which are known to be downstream of Kinase X, confirms target engagement in a cellular context. The potent effect on cell viability further validates the compound's potential as an anticancer agent acting through the inhibition of this specific kinase.

Conclusion

The protocols and workflows detailed in this application note provide a robust framework for the initial characterization of (3-Fluoro-4-methoxyphenyl)thiourea, or any novel thiourea derivative, as a kinase inhibitor. By systematically progressing from in vitro biochemical assays to cell-based functional assays, researchers can confidently assess the potency, selectivity, and cellular activity of their compounds, thereby accelerating the drug discovery process.

References

- Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.).

- Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide - Benchchem. (n.d.).

- Kumar, V., & Chimni, S. S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 163-175.

- Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (2015). Ingenta Connect.

- Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11).

- Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review - Semantic Scholar. (2016, March 1).

-

Szychlinska, M. A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6560. Retrieved from [Link]

- Cell-based test for kinase inhibitors - INiTS. (2020, November 26).

- Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 10).

-

In vitro kinase assay. (2024, May 31). Protocols.io. Retrieved from [Link]

- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025, April 14).

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024, May 31). MDPI. Retrieved from [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC. Retrieved from [Link]

-

Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). PMC. Retrieved from [Link]

- Protein Solubilization for 2-D Electrophoresis - Bio-Rad. (n.d.).

-

Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives. (2025, September 7). ResearchGate. Retrieved from [Link]

-

Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (n.d.). PMC. Retrieved from [Link]

-

A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016, September 6). PLOS One. Retrieved from [Link]

- Kinase Assay Kit - Sigma-Aldrich. (n.d.).

-

Li, F., et al. (2020). Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease. Journal of Medicinal Chemistry, 63(22), 13973-13993. Retrieved from [Link]

- Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (n.d.). ResearchGate.

-

A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016, September 6). PubMed. Retrieved from [Link]

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (n.d.). PMC. Retrieved from [Link]

- Thiourea - Santa Cruz Biotechnology. (n.d.).

-

Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (2022, March 9). DergiPark. Retrieved from [Link]

- Synthesis and biological activity of a new type of thiourea derivatives. (n.d.). ResearchGate.

- 1096922-85-8|3-Amino-1-(3-fluoro-4-methoxyphenyl)thiourea - BLDpharm. (n.d.).

-

Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-. (n.d.). ScienceOpen. Retrieved from [Link]

-

Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10). ResearchGate. Retrieved from [Link]

-

Determination of Thiourea Solubility in 12 Different Monosolvents and Its Comparison with Structurally Similar Substances: Solvent Effect Analysis, Molecular Simulation, and Model Correlation. (2025, April 18). Journal of Chemical & Engineering Data. Retrieved from [Link]

- Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (2025, July 1). Open Exploration Publishing.

- Thiourea Method number: PV2059. (n.d.).

- FDA-approved small molecule kinase inhibitors-Part 3 - BOC Sciences. (2023, July 6).

Sources

- 1. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) [explorationpub.com]

- 2. Recent Developments on Thiourea Based Anticancer Chemotherapeutic...: Ingenta Connect [ingentaconnect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. bio-rad.com [bio-rad.com]

- 14. 1096922-85-8|3-Amino-1-(3-fluoro-4-methoxyphenyl)thiourea|BLD Pharm [bldpharm.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. inits.at [inits.at]

- 19. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]

- 20. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Application Note: (3-Fluoro-4-methoxyphenyl)thiourea in Cancer Cell Line Research

[1]

Executive Summary & Rationale

(3-Fluoro-4-methoxyphenyl)thiourea is a privileged pharmacophore in medicinal chemistry, specifically within the oncology sector. While often utilized as a synthetic intermediate for high-potency heterocycles (e.g., aminothiazoles, thiadiazoles), the thiourea moiety itself exhibits intrinsic biological activity through mechanisms involving metal chelation, reactive oxygen species (ROS) modulation, and enzyme inhibition (e.g., Urease, Tyrosine Kinases).[1]

This guide details the handling, solubilization, and experimental protocols for evaluating this compound in cancer cell lines. It focuses on the synergistic effect of the 3-fluoro substituent (metabolic stability, lipophilicity) and the 4-methoxy group (hydrogen bond acceptance), which collectively enhance bioavailability and target binding affinity compared to non-substituted thioureas.

Key Applications

-

Lead Optimization: Assessing the "Fluorine-Methoxy" substitution pattern on thiourea bioactivity.

-

Synthetic Precursor: Generation of 2-aminothiazole libraries (Hantzsch synthesis) for kinase inhibition.

-

Direct Cytotoxicity: Screening for activity against gastric (urease-positive) and breast cancer lines.[1]

Chemical Properties & Preparation

Compound Identity:

-

IUPAC Name: 1-(3-Fluoro-4-methoxyphenyl)thiourea

-

Molecular Formula: C₈H₉FN₂OS[1]

-

Molecular Weight: 200.23 g/mol [1]

-

Solubility: Low in water; High in DMSO, DMF, and Ethanol.[1]

Protocol A: Stock Solution Preparation

-

Objective: Create a stable 10 mM stock solution for cell culture assays.

-

Reagents: Dimethyl sulfoxide (DMSO), sterile-filtered (Sigma-Aldrich Hybridoma grade).

Step-by-Step:

-

Weighing: Accurately weigh 2.00 mg of (3-Fluoro-4-methoxyphenyl)thiourea powder.

-

Calculation:

[1]-

For 2.00 mg:

.[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-

-

Dissolution: Add ~1 mL of sterile DMSO to the powder. Vortex vigorously for 30 seconds until fully dissolved.[1]

-

Storage: Aliquot into 50 µL vials to avoid freeze-thaw cycles. Store at -20°C (stable for 3 months).

ngcontent-ng-c3932382896="" class="ng-star-inserted">Critical Note: The final DMSO concentration in cell culture media must never exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Experimental Workflows

Synthesis & Derivatization Pathway

Before testing, researchers often synthesize this scaffold freshly to ensure purity, or use it to generate heterocycles.[1]

Figure 1: Synthetic pathway from aniline precursor to the thiourea scaffold and subsequent cyclization to bioactive aminothiazoles.[1][2]

In Vitro Cytotoxicity Assay (MTT Protocol)

This protocol validates the antiproliferative potential of the thiourea against cancer cell lines (e.g., MCF-7, HepG2).[1]

Reagents:

-

Target Cells: MCF-7 (Breast Adenocarcinoma), HepG2 (Hepatocellular Carcinoma).[1][3][4]

-

MTT Reagent: (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

Protocol:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂. -

Treatment:

-

Incubation: Incubate for 48h or 72h.

-

MTT Addition: Add 10 µL MTT reagent per well. Incubate for 3-4h until purple formazan crystals form.

-

Solubilization: Remove media carefully.[1] Add 100 µL DMSO to dissolve crystals.

-

Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis:

Calculate % Cell Viability:

Mechanistic Validation: ROS Generation

Thiourea derivatives often induce apoptosis via Reactive Oxygen Species (ROS) accumulation.[1]

Protocol:

-

Staining: Treat cells with IC₅₀ concentration of the thiourea for 24h.[1]

-

Probe: Add DCFH-DA (2',7'-Dichlorofluorescin diacetate) to a final concentration of 10 µM. Incubate 30 min in the dark.

-

Wash: Wash cells 2x with PBS.[1]

-

Analysis: Analyze via Flow Cytometry (Ex/Em: 485/535 nm). A rightward shift in fluorescence intensity indicates oxidative stress.[1]

Data Interpretation & Reference Values

Structure-Activity Relationship (SAR) Insights: The table below summarizes how the specific substitutions on this thiourea influence biological outcomes compared to a naked phenyl ring.

| Feature | Chemical Role | Biological Impact |

| Thiourea Core | Metal Chelation (S), H-Bond Donor (NH) | Binds active sites of metalloenzymes (e.g., Urease, Carbonic Anhydrase). |

| 3-Fluoro | Electron Withdrawal, Metabolic Block | Prevents metabolic hydroxylation at C3; Increases lipophilicity for membrane permeability. |

| 4-Methoxy | Electron Donation (Mesomeric) | Enhances H-bonding capability; mimics natural substrates. |

Mechanism of Action (Hypothetical Pathway)

Figure 2: Proposed dual-mechanism of action involving enzyme inhibition and oxidative stress induction.

References

-

Saeed, A., et al. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties.[1][3] PubMed Central.[1]

-

Bielenica, A., et al. (2015). Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety.[1][5] European Journal of Medicinal Chemistry.[1]

-

Tortorella, M. D., et al. (2026). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas.[6] MDPI Scientia Pharmaceutica.[1]

-

Sigma-Aldrich. (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride Product Sheet. (Reference for chemical handling/safety of similar fluorinated-methoxy scaffolds).

Sources

- 1. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 2. mdpi.com [mdpi.com]

- 3. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. library.dmed.org.ua [library.dmed.org.ua]

- 5. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes & Protocols for (3-Fluoro-4-methoxyphenyl)thiourea Derivatives in Agrochemical Synthesis

Introduction: The Strategic Importance of the Thiourea Scaffold in Modern Agrochemicals

Thiourea derivatives constitute a highly versatile and potent class of compounds in the landscape of agricultural research and development.[1][2] These organosulfur molecules, characterized by the (R¹R²N)(R³R⁴N)C=S core structure, serve as a foundational scaffold for a wide array of bioactive agents, including insecticides, fungicides, and herbicides.[3][4][5] The structural plasticity of the thiourea moiety allows for extensive chemical modification, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties.[3] The incorporation of specific substituents, such as the 3-fluoro and 4-methoxy groups on a phenyl ring, is a strategic design choice aimed at enhancing metabolic stability, target affinity, and overall efficacy, a common approach in the development of modern crop protection agents.[6]

This guide provides an in-depth exploration of (3-Fluoro-4-methoxyphenyl)thiourea derivatives, detailing their synthesis, mechanisms of action, and practical applications. The protocols herein are designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and innovative agrochemical design.

Chemical Synthesis and Characterization

The synthesis of N,N'-disubstituted thioureas is a cornerstone of developing novel agrochemical candidates. The most common and reliable method involves the reaction of an amine with an isothiocyanate. For acylthioureas, the isothiocyanate is often generated in situ from an acyl chloride and a thiocyanate salt, which is then immediately reacted with the desired amine.[7]

Protocol 1.1: Synthesis of 1-(3-Fluoro-4-methoxyphenyl)-3-(aroyl)thiourea Derivatives

This protocol details the synthesis of a model acylthiourea derivative, a common subclass with potent biological activity.

Rationale: This two-step, one-pot synthesis is efficient and avoids the isolation of the potentially unstable aroyl isothiocyanate intermediate. Acetonitrile is used as a dry solvent because isothiocyanates are sensitive to hydrolysis. Refluxing ensures the reaction goes to completion. The final product precipitates upon pouring into cold water, allowing for easy isolation.

Materials:

-

Substituted Aroyl Chloride (e.g., 4-chlorobenzoyl chloride)

-

Ammonium or Potassium Thiocyanate (NH₄SCN or KSCN), dried

-

3-Fluoro-4-methoxyaniline

-

Anhydrous Acetonitrile

-

Standard reflux apparatus, magnetic stirrer, and filtration equipment

Procedure:

-

Preparation of the Isothiocyanate Intermediate: a. To a flame-dried round-bottom flask under a nitrogen atmosphere, add ammonium thiocyanate (1.2 equivalents) and anhydrous acetonitrile. b. Stir the suspension and add the substituted aroyl chloride (1.0 equivalent) dropwise at room temperature. c. Heat the mixture to reflux for 45-60 minutes. The reaction will typically become a clear solution as the in situ formation of the aroyl isothiocyanate proceeds.

-

Formation of the Thiourea Derivative: a. After the reflux period, cool the mixture to room temperature. b. In a separate flask, dissolve 3-fluoro-4-methoxyaniline (1.0 equivalent) in a minimal amount of anhydrous acetonitrile. c. Add the aniline solution dropwise to the reaction mixture containing the isothiocyanate. d. Heat the resulting mixture to reflux for an additional 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation and Purification: a. Upon completion, cool the reaction mixture to room temperature. b. Pour the mixture slowly into a beaker of cold deionized water while stirring. c. The solid (3-Fluoro-4-methoxyphenyl)thiourea derivative will precipitate. d. Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with water. e. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

-

Characterization: a. Confirm the structure of the synthesized compound using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]

Insecticidal Applications and Protocols

Thiourea derivatives are highly effective insecticides, with the commercial product Diafenthiuron serving as a prime example.[1] The insecticidal activity of many thioureas containing the (3-Fluoro-4-methoxyphenyl) moiety would be hypothesized to follow a similar mechanism.

Mechanism of Action: Disruption of Cellular Respiration

The primary insecticidal mode of action for thiourea derivatives like Diafenthiuron is not from the parent compound itself.[9] Through metabolic or photo-activation, the thiourea group is converted into a highly reactive carbodiimide metabolite. This carbodiimide is a potent inhibitor of mitochondrial ATP synthase.[1][9] It specifically targets the F₀ subunit of the enzyme, disrupting the proton channel and halting the production of ATP, the cell's primary energy currency. This leads to rapid paralysis and subsequent death of the insect pest.[1]

Protocol 2.2: Insecticidal Bioassay Against Lepidopteran Larvae

This protocol is adapted for evaluating the efficacy of synthesized compounds against common agricultural pests like Spodoptera littoralis (Egyptian cotton leafworm).

Rationale: The leaf-dip bioassay is a standard method to determine the contact and ingestion toxicity of a compound. Using a range of serial dilutions is critical for establishing a dose-response curve, from which the LC₅₀ (lethal concentration for 50% of the population) can be accurately calculated using probit analysis. A solvent control is essential to ensure that the observed mortality is due to the test compound and not the solvent.

Materials:

-

Synthesized (3-Fluoro-4-methoxyphenyl)thiourea derivatives

-

Acetone or DMSO (as solvent)

-

Triton X-100 or similar surfactant

-

Second or third-instar larvae of Spodoptera littoralis

-

Fresh castor bean or cabbage leaves

-

Petri dishes with moistened filter paper

-

Probit analysis software

Procedure:

-

Preparation of Test Solutions: a. Prepare a 1000 ppm (parts per million) stock solution of each test compound in the chosen solvent. b. Create a series of dilutions from the stock solution (e.g., 200, 100, 50, 10, 1 ppm) in deionized water containing 0.1% surfactant. c. Prepare a control solution containing only the solvent and surfactant at the highest concentration used.

-

Leaf Treatment: a. Cut leaf discs of a uniform size (e.g., 5 cm diameter). b. Dip each leaf disc into a test solution for 10-15 seconds with gentle agitation. c. Allow the treated leaves to air-dry completely on a wire rack.

-

Insect Exposure: a. Place one treated leaf disc into each Petri dish. b. Introduce 10 larvae into each Petri dish. c. Prepare at least three replicates for each concentration and the control.

-

Incubation and Assessment: a. Incubate the Petri dishes at 25±2°C with a 16:8 hour (light:dark) photoperiod. b. Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

-

Data Analysis: a. Correct the mortality data for control mortality using Abbott's formula. b. Use probit analysis to calculate the LC₅₀ value and its 95% confidence limits for each compound.

Quantitative Insecticidal Activity Data

The following table presents example efficacy data for thiourea derivatives against various pests, demonstrating the potency of this chemical class.

| Compound/Derivative | Target Pest | Efficacy (LC₅₀) | Reference |

| 1-(2,4-Dichlorobenzoyl)-3-(2-methoxyphenyl)-thiourea | Spodoptera littoralis (2nd instar) | 46.84 ppm | [1] |

| 1-(2,4-Dichlorobenzoyl)-3-(2-methoxyphenyl)-thiourea | Spodoptera littoralis (4th instar) | 148.05 ppm | [1] |

| Oxopropylthiourea Derivative 8 | Spodoptera littoralis (2nd instar) | 2.412 ppm | [1] |

Fungicidal and Herbicidal Applications

The structural versatility of (3-Fluoro-4-methoxyphenyl)thiourea derivatives also makes them promising candidates for fungicide and herbicide development.[1]

Fungicidal Activity

Mechanism: The fungicidal action of thiourea derivatives often involves the disruption of fungal cell integrity or interference with key metabolic processes.[1][2]

Protocol 3.1.1: In Vitro Antifungal Assay (Poisoned Food Technique)

Rationale: This method evaluates the ability of a compound to inhibit the mycelial growth of a fungus. Incorporating the test compound directly into the growth medium ensures uniform exposure. The EC₅₀ (effective concentration for 50% inhibition) is a standard measure of fungistatic or fungicidal activity.

Procedure:

-

Prepare stock solutions of test compounds in DMSO.

-

Autoclave Potato Dextrose Agar (PDA) medium and cool it to 50-60°C.

-

Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 10, 1 ppm). Also prepare a DMSO-only control.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Inoculate the center of each plate with a 5 mm mycelial disc from a fresh culture of the target fungus (e.g., Fusarium oxysporum).

-